4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide is a complex organic compound that belongs to the class of thiadiazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets through various mechanisms, often leading to inhibition or activation of certain biological processes .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been shown to interact with various biochemical pathways, often leading to a variety of downstream effects .
Result of Action
Compounds with a 1,3,4-thiadiazole moiety have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been shown to have a wide range of biological properties . These compounds have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been reported yet .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown significant inhibition of proliferation activities against breast and lung cancer cells
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
It is known that the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidines, a related class of compounds, can be achieved rapidly under certain conditions .
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives can be synthesized through various reactions involving hydrazonoyl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3) to form the thiadiazoloquinazoline core . This intermediate is then reacted with N-propylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-propylbenzamide is unique due to its specific structural features, which confer distinct biological activities
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-11-20-16(25)12-7-9-13(10-8-12)21-18-23-24-17(26)14-5-3-4-6-15(14)22-19(24)27-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOINTLZPDALSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.